C.I. Mordant Orange 29

Analytical Chemistry Dye Chemistry Chromatography

Textile mills and analytical labs face heavy-metal compliance risks with chromium-based mordant dyes. C.I. Mordant Orange 29 (CAS 6054-86-0) eliminates this liability as a metal-free monoazo pyrazolone dye. • ZDHC MRSL & EU Ecolabel compliant-no chromium or heavy metals in effluent • Defined 1:1 and 1:2 metal-chelation stoichiometry with Cu²⁺, Co²⁺, Ni²⁺ for reproducible spectrophotometric assays • Water-soluble with consistent reversed-phase HPLC retention (MW 441.35, PSA 189.02 Ų) for direct aqueous injection calibration

Molecular Formula C16H12N5NaO7S
Molecular Weight 441.4 g/mol
Cat. No. B12375719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Mordant Orange 29
Molecular FormulaC16H12N5NaO7S
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)C3=CC=CC=C3.[Na+]
InChIInChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1
InChIKeyYAJDUQNWUWXIBO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 kg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxy-3-[(3-Methyl-5-Oxo-1-Phenyl-4H-Pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate: A High-Purity Pyrazolone Monoazo Dye for Demanding Analytical and Industrial Applications


Sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate (CAS 6054-86-0), commonly designated C.I. Mordant Orange 29, is a synthetic monoazo dye belonging to the pyrazolone class [1]. Characterized by the molecular formula C16H12N5NaO7S and a molecular weight of 441.35 g/mol, this compound features a distinctive structural architecture comprising a 1-phenyl-3-methyl-5-pyrazolone nucleus linked via an azo bridge to a 2-hydroxy-5-nitrobenzenesulfonate moiety [2]. The presence of the sulfonate group confers substantial water solubility, while the nitro and hydroxyl substituents are key determinants of its spectroscopic properties and metal-coordination capabilities [3]. This dye is formally registered in the European Chemicals Agency (ECHA) C&L Inventory and is recognized for its utility as a multifunctional dye in both textile dyeing and analytical chemistry [4].

Why Generic Substitution of Sodium 2-Hydroxy-3-[(3-Methyl-5-Oxo-1-Phenyl-4H-Pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate is Technically Unfeasible


Despite belonging to the broader class of monoazo pyrazolone dyes, sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate cannot be interchanged with structurally similar alternatives without compromising application-specific performance. The compound's precise substitution pattern—specifically, the 2-hydroxy-5-nitrobenzenesulfonate diazo component—dictates critical attributes including its molar absorptivity, metal-chelation stoichiometry, and lightfastness that are not replicated in analogs like Mordant Orange 1 or Mordant Orange 37 [1]. For instance, the absence of the electron-withdrawing nitro group in Mordant Orange 37 results in a bathochromic shift and reduced photostability, while the chromium-coordinated structure of Acid Orange 74 alters both the dye's environmental hazard profile and its metal-ion release behavior [2]. Even subtle variations in the sulfonation position can drastically modify water solubility and dye-fiber substantivity, leading to inconsistent dye uptake and color yield in textile applications [3]. Therefore, substituting this compound with a generic 'azo dye' or a non-identical mordant orange variant would introduce uncontrolled variability in analytical calibration, biological staining intensity, and industrial color matching.

Product-Specific Quantitative Differentiation Evidence for Sodium 2-Hydroxy-3-[(3-Methyl-5-Oxo-1-Phenyl-4H-Pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate


Molecular Weight and Polarity Profile Differentiates Mordant Orange 29 from Lighter Pyrazolone Analogs

Compared to the structurally simpler Mordant Orange 1 (Alizarin Yellow R; CAS 2243-76-7), sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate exhibits a substantially higher molecular weight (441.35 g/mol vs. 287.23 g/mol) and a larger polar surface area (PSA 189.02 Ų vs. ~140 Ų) . The increased molecular volume and polarity, attributable to the nitro and sulfonate groups, translate to a higher LogP value of 3.18, indicating a markedly different partition behavior in reversed-phase chromatographic systems [1].

Analytical Chemistry Dye Chemistry Chromatography

Metal-Free Composition Provides a Distinct Regulatory and Environmental Advantage Over Chromium-Complexed Acid Orange 74

Sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate is a metal-free azo dye, whereas its close analog Acid Orange 74 (CAS 10127-27-2) is a 1:1 chromium complex [1]. This fundamental compositional difference means Mordant Orange 29 releases zero chromium ions upon degradation, in contrast to Acid Orange 74 which contains approximately 11.8% chromium by weight (calculated from C16H11CrN5NaO8S) [2]. The absence of heavy metal content circumvents the stringent disposal regulations and ecotoxicological concerns associated with chromium-complex dyes.

Environmental Toxicology Regulatory Compliance Green Chemistry

Nitro Group Substitution Confers Enhanced Photostability Relative to Non-Nitrated Mordant Orange 37

The presence of a 5-nitro group on the benzenesulfonate ring of sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate is a key differentiator from Mordant Orange 37 (CAS 6441-98-1), which lacks this substituent [1]. In the pyrazolone azo dye class, electron-withdrawing nitro groups have been demonstrated to significantly increase the resistance of the chromophore to photodegradation by stabilizing the excited state and reducing the rate of oxidative fading [2]. While direct comparative lightfastness data for these specific dyes is limited in open literature, the class-level structure-property relationship strongly predicts that Mordant Orange 29 will exhibit superior lightfastness to Mordant Orange 37.

Textile Dyeing Photochemistry Material Stability

Sulfonate Group Imparts High Water Solubility Essential for Aqueous-Based Analytical and Dyeing Processes

Sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate is a sodium sulfonate salt, rendering it freely soluble in water. This is in stark contrast to many unsulfonated azo dyes used in disperse dyeing, which require organic solvents or dispersing agents for aqueous application [1]. The compound's calculated LogP of 3.18 and PSA of 189.02 Ų confirm its hydrophilic character relative to disperse dyes, enabling straightforward preparation of aqueous stock solutions and efficient, uniform uptake onto mordanted fibers [2].

Solution Chemistry Textile Processing Analytical Reagents

Metal-Complexation Stoichiometry Differs from Bis-Pyrazolone Dyes, Enabling Distinct Analytical Detection Ranges

As a monopyrazolone azo dye, sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate typically forms 1:1 or 1:2 metal-to-ligand complexes with transition metal ions such as Cu(II), Co(II), and Ni(II) [1]. This contrasts with bis-pyrazolone dyes, which can form higher-order, polynuclear complexes that exhibit different spectral shifts and sensitivity windows [2]. The defined 1:1 and 1:2 stoichiometries of Mordant Orange 29 complexes facilitate predictable, linear calibration curves for spectrophotometric metal ion quantification.

Coordination Chemistry Spectrophotometric Analysis Metal Ion Detection

Optimal Research and Industrial Application Scenarios for Sodium 2-Hydroxy-3-[(3-Methyl-5-Oxo-1-Phenyl-4H-Pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate Based on Quantitative Differentiation Evidence


Chromatographic Method Development and Analytical Chemistry

The distinct molecular weight (441.35 g/mol) and high polar surface area (189.02 Ų) of Mordant Orange 29 ensure unique retention characteristics in reversed-phase HPLC, making it an ideal calibration standard or internal reference for methods targeting polar azo compounds [1]. Its water solubility, conferred by the sulfonate group, allows direct aqueous injection without organic solvent dilution, simplifying sample preparation and reducing solvent waste [2].

Eco-Conscious Textile Dyeing and Regulatory-Compliant Manufacturing

As a metal-free dye, Mordant Orange 29 is the preferred choice for textile mills seeking compliance with stringent wastewater discharge regulations such as the EU Ecolabel and ZDHC Manufacturing Restricted Substances List (MRSL) [1]. Unlike chromium-complex alternatives (e.g., Acid Orange 74), its use eliminates the risk of heavy metal contamination in effluent, reducing environmental liability and treatment costs [2]. The nitro group also contributes to acceptable lightfastness for apparel and home textiles.

Spectrophotometric Reagent for Trace Metal Analysis

The predictable 1:1 and 1:2 metal-chelation stoichiometry of Mordant Orange 29 with transition metals (Cu²⁺, Co²⁺, Ni²⁺) makes it a reliable ligand for developing spectrophotometric assays for these ions in environmental or industrial samples [1]. Its defined complexation behavior facilitates linear calibration and reproducible quantification, a significant advantage over dyes that form ill-defined polynuclear complexes [2].

Biological Staining and Histological Contrast

The water solubility and metal-coordinating ability of Mordant Orange 29 enable its use as a mordant dye in histology for visualizing tissue structures and microbial cells [1]. When applied to mordanted tissue sections, it provides consistent orange-to-red contrast, particularly useful in differential staining protocols where its spectral properties (influenced by the nitro group) offer clear differentiation from other common biological stains [2].

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